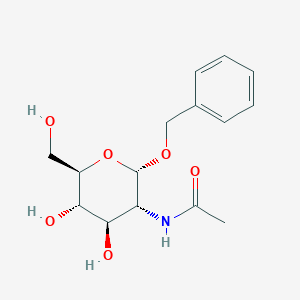

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

説明

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-RYPNDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928117 | |

| Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-62-9 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Benzylidene Acetal Formation

The 4,6-O-benzylidene protecting group is introduced to block the 4- and 6-hydroxyl groups, directing subsequent reactions to the 3-position. Benzaldehyde dimethyl acetal under acid catalysis (e.g., p-toluenesulfonic acid) forms the bicyclic benzylidene acetal, stabilizing the pyranose ring and enabling high-yield 3-O-functionalization.

Controlled Benzylation

Benzylation of the 3-hydroxyl group employs benzyl bromide in the presence of barium oxide or silver oxide as a base. This step achieves >95% regioselectivity for the 3-O-benzyl derivative when conducted in anhydrous DMF at 0–5°C. The rigidity imposed by the benzylidene group minimizes side reactions at the 4- and 6-positions.

Glycosylation and Anomeric Control

Oxazoline-Mediated Glycosylation

The oxazoline method is widely used for constructing β-linked glycosidic bonds. Activation of the glycosyl donor (e.g., 2-methyl-[3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano]-[2,1-d]-2-oxazoline) with Lewis acids like trimethylsilyl triflate enables condensation with acceptors. This approach yields disaccharides with >90% α-selectivity when performed in dichloromethane at −20°C.

Trichloroacetimidate Donors

Alternative protocols use trichloroacetimidate donors for higher reactivity. For example, treatment of 3,6-di-O-benzyl-2-acetamido-2-deoxy-D-glucopyranose with trichloroacetonitrile and DBU generates the corresponding imidate, which couples with benzyl alcohol under BF₃·OEt₂ catalysis to afford the α-anomer in 85% yield.

Deprotection and Final Isolation

Hydrogenolysis of Benzyl Groups

Catalytic hydrogenation (H₂, Pd/C) removes benzyl protections while preserving the acetamide and benzylidene groups. Optimal conditions (1 atm H₂, ethanol, 25°C) achieve complete debenzylation within 12 hours.

Acidic Hydrolysis of Benzylidene Acetal

The benzylidene group is cleaved using 80% acetic acid at 60°C, selectively yielding the 4,6-diol without disrupting the glycosidic bond. This step requires careful pH control to prevent anomerization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous-flow hydrogenation systems reduce catalyst loading and reaction times for debenzylation. Additionally, solvent recycling (e.g., DMF recovery via distillation) and automated crystallization protocols enhance sustainability.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR : The α-anomeric proton resonates at δ 5.1–5.3 ppm with a coupling constant .

-

¹³C NMR : The benzylidene carbon appears at δ 102–104 ppm, while the acetamide carbonyl is observed at δ 170–172 ppm.

-

IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (amide I) and 1570 cm⁻¹ (benzylidene C=C) confirm functional groups.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves intermediates and final products, ensuring >99% purity. Detection at 210 nm monitors UV-active benzyl groups.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Benzylidene formation | Benzaldehyde dimethyl acetal, p-TsOH | 92% | High regioselectivity |

| 3-O-Benzylation | BnBr, BaO, DMF, 0°C | 95% | Minimizes 4,6-substitution |

| Glycosylation | Trichloroacetimidate, BF₃·OEt₂, CH₂Cl₂ | 85% | α-Selectivity >20:1 |

| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH | 98% | Scalable, minimal byproducts |

化学反応の分析

Types of Reactions

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

科学的研究の応用

Inhibition of O-Glycosylation

BAGN is primarily recognized for its ability to inhibit O-glycosylation, a post-translational modification critical for the function of many glycoproteins. This inhibition can significantly impact cellular processes, particularly in cancer biology:

- Cancer Research : BAGN has been shown to suppress mucin biosynthesis, which is often overexpressed in various cancers. For instance, studies indicate that BAGN inhibits MUC1 expression in breast cancer cell lines, thereby affecting cell adhesion and invasion properties . This suggests a potential application in developing therapeutic strategies aimed at reducing tumor metastasis.

Viral Replication Studies

Research has demonstrated that BAGN can enhance the replication of human immunodeficiency virus (HIV) in vitro. A study reported that treatment with BAGN increased the percentage of HIV-infected cells and viral particle production significantly compared to untreated controls . This finding indicates that:

- HIV Research : BAGN may serve as a valuable tool for studying HIV replication dynamics and could potentially aid in understanding host restriction mechanisms related to O-glycosylation. The compound's ability to improve viral outgrowth kinetics could facilitate research into latency-reversing agents for HIV treatment .

Potential Therapeutic Applications

The implications of BAGN extend beyond basic research into potential therapeutic applications:

- Anticancer Strategies : By inhibiting O-glycosylation, BAGN may enhance the efficacy of certain chemotherapeutic agents like fluorouracil (5-FU). Studies suggest that mucin O-glycosylation limits the cytotoxic effects of 5-FU on pancreatic cancer cells, indicating that combining BAGN with such treatments could improve outcomes .

- Viral Infections : The enhancement of HIV replication observed with BAGN treatment could be leveraged to develop novel antiviral strategies that focus on manipulating glycosylation pathways to improve therapeutic efficacy against latent infections .

Case Studies and Experimental Findings

The following table summarizes key findings from studies involving BAGN:

作用機序

The mechanism of action of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific enzymes and proteins involved in glycosylation processes. The compound can inhibit or enhance the activity of glycosyltransferases, enzymes responsible for transferring sugar moieties to proteins and lipids . This modulation of glycosylation pathways can affect various cellular functions and biological processes .

類似化合物との比較

Table 1: Structural and Functional Comparison of Benzyl 2-Acetamido-2-deoxy-α-D-glucopyranoside Derivatives

Key Observations :

- Benzylidene Protection: The 4,6-O-benzylidene group in benzyl 2-acetamido-4,6-O-benzylidene-α-D-glucopyranoside enhances regioselectivity during glycosylation by blocking hydroxyls at C4 and C6, directing reactions to C3 .

- Phthalimido vs. Acetamido: Replacing the 2-acetamido group with a phthalimido group (e.g., benzyl 2-deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside) improves stability during acidic or enzymatic conditions, making it suitable for neuraminidase inhibitor synthesis .

- Fluorogenic Derivatives: 4-Methylumbelliferyl derivatives enable real-time monitoring of enzymatic activity via fluorescence, contrasting with non-fluorescent benzyl analogs .

Enzymatic Interactions

The presence or absence of specific hydroxyl groups profoundly impacts substrate recognition by glycosidases:

Table 2: Enzymatic Hydrolysis of 4-Deoxy Analogs

| Compound | Structure | Hydrolysis by β-N-acetylhexosaminidases | Relative Activity (%) |

|---|---|---|---|

| Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Ph-GlcNAc) | Native substrate | Yes | 100% |

| 4-Deoxy-glycoside 1 | 4-deoxy, β-configuration | Yes | Up to 85% |

| 4-Deoxy-glycoside 2 | 4-deoxy, α-configuration | Yes | ~50% |

| 4,5-Unsaturated glycosides 3,4 | Double bond at C4–C5 | No | 0% |

Key Findings :

- 4-Hydroxyl Critical for Activity : Removal of the 4-hydroxyl (4-deoxy analogs 1 and 2) retains substrate activity but reduces efficiency, while introducing a C4–C5 double bond (compounds 3 and 4) abolishes hydrolysis. This highlights the enzyme's reliance on the 4-OH for transition-state stabilization .

- Fungal vs. Mammalian Enzymes : Fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy substrates more efficiently than mammalian enzymes, suggesting structural differences in active-site flexibility .

生物活性

Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (commonly referred to as BAGN) is a compound that has garnered attention for its biological activities, particularly in the context of glycosylation processes and its implications in various cellular functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of BAGN

BAGN is a synthetic analog of the naturally occurring sugar derivatives and is primarily recognized for its role as an inhibitor of O-glycosylation. This glycosylation process is crucial in the post-translational modification of proteins, influencing their stability, localization, and function. BAGN acts by mimicking the substrate for glycosyltransferases, thereby interfering with the elongation of O-glycan chains.

BAGN inhibits the activity of β1,3-galactosyltransferase, an enzyme essential for O-glycan chain extension. By blocking this enzyme's function, BAGN prevents the synthesis of complex mucin-type glycoproteins, which are vital for various physiological processes including immune response and cell signaling .

Key Mechanisms:

- Inhibition of Mucin Biosynthesis : BAGN suppresses the formation of fully glycosylated mucins in cancer cell lines, impacting tumor biology and immune evasion mechanisms .

- Impact on Viral Replication : Research indicates that BAGN enhances HIV infectivity and replication in vitro by altering glycosylation patterns on target cells, leading to increased viral load .

1. Effects on HIV Replication

A notable study demonstrated that treatment with BAGN significantly increased HIV replication rates in cultured cells. The percentage of HIV-infected cells rose dramatically (7.6-fold increase), alongside a notable increase in viral particles in culture supernatants (74-fold increase) when cells were pre-treated with BAGN . This suggests that BAGN may facilitate viral outgrowth by modifying host cell glycosylation.

2. Inhibition of Glycosyltransferases

BAGN has been shown to inhibit specific glycosyltransferases involved in mucin biosynthesis. In colon cancer cell lines, it effectively reduced mucin production, which is often upregulated in malignancies . This inhibition may have therapeutic implications for targeting tumor-associated mucins.

Case Study 1: HIV Research

In a controlled experiment involving PHA-blast target cells from HIV-negative donors, BAGN was applied to assess its impact on viral infection dynamics. Results indicated enhanced expression of activation markers (HLA-DR) and altered co-receptor expression (reduced CD25 and CCR5), highlighting the compound's potential role in modulating immune responses during viral infections .

Case Study 2: Cancer Cell Lines

In studies involving LS174T colon cancer cells, long-term exposure to BAGN led to significant changes in glycoprotein secretion patterns. The accumulation of glycoproteins within cytoplasmic vesicles suggested a disruption in normal endocytic pathways due to impaired glycosylation processes .

Data Summary

Q & A

Basic: What are the standard synthetic protocols for Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, and how can structural purity be ensured?

Answer:

The synthesis typically involves regioselective benzylation and acetylation of glucosamine derivatives. A key method () starts with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, which undergoes allylation using allyl bromide in N,N-dimethylformamide (DMF) with barium oxide and hydroxide as catalysts. Purification involves repeated crystallization from methanol-pyridine-water, yielding >95% purity. Structural integrity is confirmed via melting point analysis, optical rotation ([α]D), and IR spectroscopy (e.g., NH stretch at 3340 cm⁻¹, amide I/II bands at 1660/1570 cm⁻¹) . Advanced intermediates are validated by NMR (e.g., reports 90% purity via / NMR after recrystallization).

Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : and NMR are essential for confirming regiochemistry and stereochemistry. For example, benzylidene protons in intermediates resonate at δ 5.5–6.0 ppm (), while acetamido groups show distinct signals at δ 1.8–2.1 ppm ().

- IR Spectroscopy : Validates functional groups (e.g., amide C=O at ~1660 cm⁻¹).

- Mass Spectrometry : High-resolution MS (e.g., exact mass 762.3363 for derivatives in ) confirms molecular formulas.

- Optical Rotation : Used to verify α/β anomeric configurations (e.g., [α]D +125° for α-anomers in ).

Advanced: How does this compound serve as a substrate for β-N-acetylhexosaminidases, and what structural features dictate enzyme specificity?

Answer:

Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside acts as a substrate for fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus), with hydrolysis rates up to 85% relative to phenyl-GlcNAc ( ). Key structural determinants:

- C4 Hydroxyl Group : Removal (e.g., 4-deoxy analogs) reduces activity in human enzymes but retains compatibility with fungal isoforms due to flexible active sites.

- Aglycon Modifications : Bulky benzyl groups enhance binding via hydrophobic interactions.

Methodologically, enzyme specificity is assessed via kinetic assays (e.g., TLC monitoring of p-nitrophenyl glycoside hydrolysis) and molecular docking simulations (e.g., fungal enzyme models in ).

Advanced: What strategies are employed to use this compound in synthesizing complex glycoconjugates like LewisX antigens?

Answer:

The compound serves as a glycosyl acceptor or donor in multistep syntheses:

- Stepwise Glycosylation : describes coupling with fucose and galactose derivatives using tert-butyldiphenylsilyl (TBDPS) and benzylidene protecting groups. For example, benzyl 2-acetamido-3-O-(α-L-fucopyranosyl)-4-O-(β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside is synthesized via sequential glycosylations.

- Protection/Deprotection : Selective removal of benzylidene groups (60% acetic acid) and benzoylation (using benzoylimidazole) are critical for regiocontrol ().

- Click Chemistry : Derivatives with azide/alkyne handles ( ) enable copper-catalyzed cycloaddition for bioconjugation.

Advanced: How can transglycosylation reactions be optimized using this compound as a glycosyl donor?

Answer:

Optimization involves:

- Donor/Acceptor Ratios : reports 75 mM donor and 300 mM acceptor (e.g., GlcNAc) for maximal yield (52% disaccharides).

- Enzyme Selection : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) outperform mammalian isoforms due to higher tolerance for modified substrates.

- Reaction Monitoring : TLC or HPLC tracks product formation, while size-exclusion chromatography isolates disaccharides ( ).

Advanced: How should researchers address contradictions in enzymatic activity data across studies?

Answer:

Discrepancies (e.g., fungal vs. human enzyme efficiency) arise from structural differences in active sites. To resolve:

- Comparative Kinetics : Measure / for wild-type vs. mutant enzymes.

- Molecular Dynamics : Simulate substrate binding (e.g., steered MD in ) to identify steric/electronic clashes.

- Species-Specific Assays : Validate findings across enzyme sources (e.g., tested 24 fungal vs. 4 mammalian enzymes).

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol/water mixtures ( ).

- Stability : Stable at room temperature in anhydrous conditions but hydrolyzes under acidic (pH <4) or enzymatic conditions (e.g., glycosidases). Storage at -20°C in desiccated form is recommended .

Advanced: How is this compound utilized in studying glycan-protein interactions, such as selectin-ligand binding?

Answer:

Derivatives like benzyl 2-acetamido-3-O-β-D-galactopyranosyl-α-D-galactopyranoside ( ) mimic natural ligands (e.g., sialyl-LewisX). Applications include:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lectins.

- Inhibitor Screening : Compete with natural ligands in cell adhesion assays.

- Structural Probes : -labeled analogs () enable NMR studies of glycan conformation in complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。